1-(4-Fluorophenyl)piperazine hydrochloride

Descripción general

Descripción

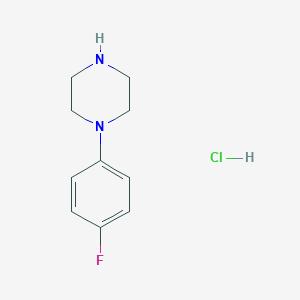

1-(4-Fluorophenyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H13FN2 · 2HCl. It is a derivative of piperazine, where a fluorophenyl group is attached to the piperazine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)piperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a solvent like diethylene glycol monomethyl ether. The reaction is typically carried out under reflux conditions with microwave irradiation at a power of 800W for about 3 minutes .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity

Actividad Biológica

1-(4-Fluorophenyl)piperazine hydrochloride, also known as 1-(4-F-Ph)piperazine, is a compound that has garnered interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is a piperazine derivative characterized by the presence of a fluorinated phenyl group. The molecular formula is C10H12ClF N2, with a molecular weight of approximately 216.67 g/mol. The structural formula is represented as follows:

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). It has been studied for its agonistic effects on trace amine-associated receptor 1 (TAAR1), which plays a role in modulating neurotransmitter release and influencing mood and behavior.

Key Findings:

- Agonistic Activity : Research indicates that this compound acts as a potent agonist at TAAR1, leading to sympathomimetic effects such as increased blood pressure and enhanced norepinephrine (NE) release in animal models .

- Monoamine Oxidase Inhibition : The compound has also been shown to inhibit monoamine oxidase (MAO) activity, which contributes to increased levels of neurotransmitters like NE and serotonin .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against acetylcholinesterase (AchE), an important enzyme in cholinergic signaling. Some derivatives have shown comparable inhibition levels to standard AchE inhibitors like neostigmine .

In Vivo Studies

Animal studies have reported that administration of the compound results in:

- A 34.5% increase in NE concentration in the brain.

- A 42.7% increase in NE concentration in the heart when administered at a dose of 100 mg/kg .

Comparative Biological Activity

A comparative analysis of various piperazine derivatives indicates that this compound has distinct pharmacological profiles compared to other compounds within its class. Below is a summary table highlighting some key biological activities:

| Compound | TAAR1 Agonism | MAO Inhibition | AchE Inhibition |

|---|---|---|---|

| 1-(4-Fluorophenyl)piperazine HCl | High | Moderate | Significant |

| 1-(3-Chloro-4-fluorophenyl)piperazine | Moderate | Low | Moderate |

| 1-(2-Methylphenyl)piperazine | Low | High | Low |

Case Studies

One notable study involved synthesizing novel derivatives of piperazine, including this compound, which were evaluated for their efficacy as potential treatments for neurodegenerative diseases like Alzheimer's . The findings highlighted the compound's ability to enhance cholinergic transmission, suggesting its potential use in therapeutic applications.

Propiedades

IUPAC Name |

1-(4-fluorophenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2.ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKQTWPVQQAGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480211 | |

| Record name | 1-(4-Fluorophenyl)piperazine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16141-90-5 | |

| Record name | 16141-90-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Fluorophenyl)piperazine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.